molecular formula C6H6 B1601561 Benzene-13C CAS No. 6998-50-1

Benzene-13C

Cat. No.: B1601561
CAS No.: 6998-50-1
M. Wt: 79.1 g/mol
InChI Key: UHOVQNZJYSORNB-OUBTZVSYSA-N
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Description

Benzene-13C is a variant of benzene where one of the carbon atoms is the isotope carbon-13. This isotope is used extensively in nuclear magnetic resonance (NMR) spectroscopy due to its magnetic properties, which differ from the more common carbon-12 isotope. This compound is particularly valuable in research for studying molecular structures and dynamics.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzene-13C can be synthesized through various methods, including the decarboxylation of benzoic acid derivatives labeled with carbon-13. One common method involves heating the sodium salt of benzoic acid (sodium benzoate) with soda lime, resulting in the formation of this compound and sodium carbonate .

Industrial Production Methods: Industrial production of this compound typically involves the use of isotopically labeled precursors. The process requires specialized equipment to handle and purify the isotopically labeled compounds, ensuring that the final product has a high degree of isotopic purity.

Chemical Reactions Analysis

Types of Reactions: Benzene-13C undergoes similar reactions to regular benzene, including:

Common Reagents and Conditions:

Major Products:

    Nitration: Nitrobenzene

    Sulfonation: Benzene sulfonic acid

    Halogenation: Chlorobenzene or bromobenzene

    Friedel-Crafts Alkylation: Alkylbenzene derivatives

Scientific Research Applications

Benzene-13C is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of benzene-13C in NMR spectroscopy involves the interaction of the carbon-13 nucleus with an external magnetic field. This interaction causes the nucleus to resonate at a specific frequency, which can be detected and analyzed to provide information about the molecular structure. The carbon-13 nucleus has a magnetic dipole moment, which makes it suitable for NMR studies .

Comparison with Similar Compounds

    Benzene-12C: The most common form of benzene, containing only carbon-12 atoms.

    Toluene-13C: A methyl-substituted benzene with a carbon-13 isotope.

    Phenol-13C: A hydroxyl-substituted benzene with a carbon-13 isotope.

Uniqueness: Benzene-13C is unique due to its isotopic labeling, which makes it particularly useful in NMR spectroscopy. The presence of the carbon-13 isotope allows for detailed studies of molecular structures and dynamics that are not possible with the more common carbon-12 isotope .

Properties

IUPAC Name

(113C)cyclohexatriene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6/c1-2-4-6-5-3-1/h1-6H/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHOVQNZJYSORNB-OUBTZVSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=[13CH]C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60480506
Record name Benzene-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

79.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6998-50-1
Record name Benzene-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6998-50-1
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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